1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene
Description
1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of methoxy groups and a phenoxybutoxy chain attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-5-9-17(13-15)21-11-3-4-12-22-18-10-6-8-16(14-18)20-2/h5-10,13-14H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAUINCDOUAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 4-(3-methoxyphenoxy)butanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxycyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-3-[4-(4-methoxyphenoxy)butoxy]benzene
- 1-ethynyl-3-(3-methoxyphenoxy)benzene
- 1-methoxy-3-phenoxybenzene
Uniqueness
1-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to its specific substitution pattern and the presence of both methoxy and phenoxybutoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
